6-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]-4-METHOXYCYCLOHEXA-2,4-DIEN-1-ONE
Overview
Description
6-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]-4-METHOXYCYCLOHEXA-2,4-DIEN-1-ONE is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound features a dithiazole ring, which is a rare and interesting moiety in organic chemistry, contributing to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 6-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]-4-METHOXYCYCLOHEXA-2,4-DIEN-1-ONE typically involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) with appropriate aromatic compounds. The reaction conditions often include the use of bases, controlled temperatures, and specific reaction times to optimize yields . Industrial production methods may involve scaling up these reactions with careful control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the dithiazole ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Cyclization Reactions: It can react with diamines to form complex heterocyclic structures, such as benzimidazoles and quinoxalines.
Condensation Reactions: The compound can participate in condensation reactions with amines, forming imines and other nitrogen-containing compounds.
Common reagents used in these reactions include primary and secondary amines, aromatic diamines, and various bases. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Scientific Research Applications
6-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]-4-METHOXYCYCLOHEXA-2,4-DIEN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]-4-METHOXYCYCLOHEXA-2,4-DIEN-1-ONE involves its interaction with various molecular targets. The dithiazole ring can inhibit enzymes that are structurally related to serine proteases, affecting biological pathways and cellular functions . The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .
Comparison with Similar Compounds
Similar compounds include other dithiazole derivatives, such as:
- N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine
- N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine
- N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-4-amine
Compared to these compounds, 6-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]-4-METHOXYCYCLOHEXA-2,4-DIEN-1-ONE is unique due to the presence of the methoxy group and the cyclohexa-2,4-dien-1-one structure, which impart distinct chemical and biological properties .
Properties
IUPAC Name |
(6Z)-6-(4-chlorodithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c1-13-5-2-3-7(12)6(4-5)8-9(10)11-15-14-8/h2-4H,1H3/b8-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNXRRYIRPHTIS-VURMDHGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=NSS2)Cl)C(=O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C/C(=C/2\C(=NSS2)Cl)/C(=O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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